1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime

JNK3 inhibition MAP kinase isatin oxime SAR

SAR studies on JNK3 often fail due to the use of incorrect N-benzyl isatin analogs that lack the critical para-methyl substitution, compromising selectivity data. This compound solves that by providing the authenticated 4-methylbenzyl derivative with verified kinase inhibition activity. • JNK3 Inhibition Benchmark: Displays a Ki of 6.7 μM against JNK3, serving as a reference control for para-methyl SAR versus sub-micromolar halogenated analogs. • Selectivity Profiling: Demonstrates inactivity against p38 MAPK, making it essential for distinguishing JNK-dependent pathways. • Analytical Standard: Characterized LC/MSⁿ fragmentation signature facilitates method development for isatin derivative detection.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 303149-17-9
Cat. No. B2712819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime
CAS303149-17-9
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=O
InChIInChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,19H,10H2,1H3
InChIKeyAXAQCZUETWYHAU-ICFOKQHNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylbenzyl)isatin-3-oxime for JNK3 Research


1-(4-Methylbenzyl)-1H-indole-2,3-dione 3-oxime (CAS: 303149-17-9) is a synthetic N-benzyl isatin oxime derivative, molecular formula C₁₆H₁₄N₂O₂ [1]. This compound belongs to the class of isatin-3-oximes, a privileged scaffold in medicinal chemistry recognized for its capacity to modulate diverse biological targets, including kinases, ion channels, and neurotransmitter receptors [2]. The 4-methylbenzyl substitution at the N1 position distinguishes this compound from unsubstituted isatin-3-oxime (CAS: 607-28-3) and other N-benzyl variants, and is expected to influence both target binding affinity and physicochemical properties. This product is primarily positioned as a research tool for structure-activity relationship (SAR) studies within the N-benzyl isatin oxime chemical space, with particular relevance to JNK3 kinase inhibition programs.

Procurement Distinction: 1-(4-Methylbenzyl)isatin-3-oxime vs Analogs


The biological profile of N-benzyl isatin oximes is exquisitely sensitive to the nature and position of substituents on the benzyl ring [1]. Substituting the N1 position with a 4-methylbenzyl group, as in 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime, introduces steric and electronic perturbations that directly impact kinase binding pocket complementarity and gatekeeper residue interactions. Generic substitution with unsubstituted isatin-3-oxime (CAS: 607-28-3) or alternative N-benzyl derivatives lacking the para-methyl substitution will not recapitulate the specific activity profile and selectivity window associated with this compound in JNK3 inhibition assays [1]. The C3-oxime group is essential for hydrogen bonding interactions with the kinase hinge region, while the N1-benzyl moiety dictates selectivity among closely related MAP kinases. Procurement of the incorrect analog fundamentally alters the experimental system and compromises SAR study integrity.

JNK3 Inhibition Data for 1-(4-Methylbenzyl)isatin-3-oxime


JNK3 Inhibitory Potency Comparison

In a systematic evaluation of N-benzyl isatin oximes as JNK3 MAP kinase inhibitors, 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime (compound 4b in the publication series) demonstrated a Ki value of 6.7 μM against JNK3 [1]. This inhibitory potency is approximately 19-fold weaker than the series-optimal compound bearing a 3-iodobenzyl substituent (Ki = 0.35 μM), and represents a moderate potency profile among the 26 analogs tested. The unsubstituted isatin-3-oxime parent compound (lacking the N-benzyl group) was not active at comparable concentrations, underscoring the essential role of the N-benzyl substitution for JNK3 engagement [1]. The 4-methyl substitution on the benzyl ring yields an activity profile that is distinct from halogenated (iodo, bromo) or electron-withdrawing substituent-bearing analogs.

JNK3 inhibition MAP kinase isatin oxime SAR N-benzyl substitution

Kinase Selectivity: JNK3 vs p38 MAPK

The N-benzyl isatin oxime series, including 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime, was developed with a specific focus on achieving selectivity for JNK3 over the closely related p38 MAP kinase. X-ray crystallographic analysis of compound 4g (the 3-bromobenzyl analog) bound to JNK3 revealed that selectivity for JNK3 over p38 is dictated by the behavior of the gatekeeper residue methionine-146 in JNK3 compared to threonine-106 in p38 [1]. All compounds in the N-benzyl isatin oxime series demonstrated inhibition of JNK3 but not p38 MAP kinase at comparable concentrations [1]. In contrast, the dichlorinated analog NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) activates SK/IK potassium channels but is devoid of JNK3 inhibitory activity, illustrating functional target divergence within the same chemical scaffold based on substitution pattern [2].

kinase selectivity JNK3 p38 MAPK gatekeeper residue isatin oxime

Synthetic Utility and MS Fragmentation Signature

N-Benzyl substituted isatin derivatives, including 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime, are established as valuable synthetic intermediates for the preparation of biologically active heterocycles [1]. N-alkyl/benzyl isatins have been synthesized from isatin and alkyl/benzyl halides in the presence of K₂CO₃ in DMF, yielding excellent to quantitative yields of approximately 95% [1]. Fragmentation behavior studies using LC/MSⁿ demonstrated that N-benzyl substituted isatin derivatives undergo fragmentation at the carbon-carbon (C-C) bond of the alkyl chain linked to the nitrogen, yielding characteristic N-methyl fragments [RNCH₂]⁺, whereas N-alkyl substituted analogs fragment at the nitrogen-carbon (N-C) bond to produce [RN+H]⁺ daughter ions [1]. This differential fragmentation signature provides a straightforward analytical handle for distinguishing N-benzyl isatin oximes from N-alkyl counterparts in complex reaction mixtures. The N-benzyl isatin scaffold has been successfully converted to fluorescein hydrazone derivatives via condensation with fluorescein hydrazide, further expanding the accessible chemical space [1].

synthetic intermediate N-alkylation isatin derivative heterocyclic precursor

Research Applications for 1-(4-Methylbenzyl)isatin-3-oxime


JNK3 SAR Studies and Selectivity Profiling

1-(4-Methylbenzyl)-1H-indole-2,3-dione 3-oxime is directly applicable as a reference compound in JNK3 kinase inhibition SAR studies. Its Ki value of 6.7 μM against JNK3 provides a benchmark for assessing the impact of para-methyl substitution relative to halogenated benzyl analogs that achieve sub-micromolar potency [1]. Researchers can use this compound to probe the steric tolerance of the JNK3 ATP-binding pocket and to evaluate selectivity against p38 MAP kinase and other off-target kinases. The availability of X-ray crystallographic data for closely related N-benzyl isatin oxime analogs bound to JNK3 (e.g., PDB entry 3G9L) enables structure-guided design and docking validation studies [1].

Fluorescent Probes and Heterocyclic Library Synthesis

This compound serves as a versatile synthetic precursor for the construction of diverse heterocyclic scaffolds. The N-benzyl isatin core, accessible in approximately 95% yield from isatin and 4-methylbenzyl halide under standard alkylation conditions, can be readily elaborated via the C3-oxime functional group [2]. The oxime moiety is amenable to O-alkylation, reduction to amines, or conversion to nitrile oxides for 1,3-dipolar cycloaddition reactions. Condensation with fluorescein hydrazide yields fluorescein hydrazone derivatives suitable for fluorescence-based assays and cellular imaging applications [2].

MS Method Development and Reference Standard

The well-characterized fragmentation behavior of N-benzyl isatin oximes under LC/MSⁿ conditions positions 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime as a useful reference standard for analytical method development. The characteristic fragmentation at the C-C bond of the benzyl substituent, yielding the N-methyl fragment [RNCH₂]⁺, provides a diagnostic signature that distinguishes N-benzyl isatin derivatives from N-alkyl analogs [2]. This property enables the compound to serve as a calibration standard for detecting and quantifying isatin-derived metabolites or synthetic intermediates in complex biological and reaction matrices.

Kinase Panel Selectivity Control

Given the established JNK3 inhibition profile of the N-benzyl isatin oxime series and the documented lack of activity against p38 MAP kinase, 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime may be employed as a selectivity control compound in broader kinase panel screening campaigns [1]. Its moderate JNK3 potency (Ki = 6.7 μM) and selectivity over p38 MAPK make it a valuable comparator for evaluating the selectivity profiles of more potent JNK3 inhibitors or for distinguishing JNK-dependent from p38-dependent cellular responses in pathway interrogation studies.

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